2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine
CAS No.: 2548981-76-4
Cat. No.: VC11812354
Molecular Formula: C11H18N4O4S
Molecular Weight: 302.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2548981-76-4 |
---|---|
Molecular Formula | C11H18N4O4S |
Molecular Weight | 302.35 g/mol |
IUPAC Name | 4,6-dimethoxy-2-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Standard InChI | InChI=1S/C11H18N4O4S/c1-18-9-8-10(19-2)13-11(12-9)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 |
Standard InChI Key | ULVMJPFVBXLDTD-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC |
Canonical SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6. The 4- and 6-positions bear methoxy groups (-OCH₃), while the 2-position is occupied by a piperazine ring sulfonylated at its distal nitrogen (N-4) with a methanesulfonyl (-SO₂CH₃) group. This arrangement confers both lipophilic (methoxy, piperazine) and polar (sulfonyl) domains, influencing solubility and target interactions .
Physicochemical Profile
Property | Value/Description |
---|---|
IUPAC Name | 2-[4-(methanesulfonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine |
Molecular Formula | C₁₁H₁₈N₄O₄S |
Molecular Weight | 302.35 g/mol |
Solubility | Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mg/mL) |
logP (Predicted) | 0.89 (XLogP3-AA) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 8 |
The sulfonyl group enhances water solubility compared to non-sulfonylated analogs, while methoxy substituents promote membrane permeability—a critical balance for bioactive molecules .
Synthesis and Manufacturing
Synthetic Pathway
Industrial synthesis typically employs a three-step sequence from commodity chemicals:
Step 1: 2-Chloro-4,6-dimethoxypyrimidine Preparation
4,6-Dihydroxypyrimidine undergoes sequential O-methylation using methyl chloride or dimethyl sulfate under basic conditions (K₂CO₃, DMF, 60°C), followed by chlorination at C-2 with POCl₃/PCl₅ (reflux, 4h) .
Step 2: Piperazine Substitution
Nucleophilic aromatic substitution replaces the C-2 chlorine with piperazine. Optimal conditions involve:
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Molar Ratio: 1:1.2 pyrimidine:piperazine
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Solvent: Anhydrous DMF
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Base: K₂CO₃ (2.5 equiv)
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Temperature: 80°C, 12h
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Yield: 78-82%
Step 3: Sulfonylation
The secondary amine on piperazine reacts with methanesulfonyl chloride (MsCl):
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Reagents: MsCl (1.1 equiv), Et₃N (1.5 equiv)
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Solvent: Dichloromethane (0°C to RT)
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Reaction Time: 2h
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Yield: 85-90%
Process Optimization
Industrial-scale production employs flow chemistry to enhance safety and efficiency:
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Chlorination: Continuous PCl₃ addition prevents thermal runaway
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Workup: Liquid-liquid extraction removes unreacted MsCl
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Purification: Crystallization from ethanol/water (7:3 v/v) achieves >99% purity
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrimidine ring undergoes regioselective reactions:
Reaction Type | Conditions | Products |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative |
Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo derivative |
Friedel-Crafts Acylation | AcCl, AlCl₃, nitrobenzene | 5-Acetyl derivative |
C-5 functionalization preserves the piperazine-sulfonyl moiety, enabling SAR studies .
Piperazine Modifications
The sulfonylated piperazine permits further derivatization:
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N-Alkylation: Reacts with alkyl halides (R-X) under phase-transfer conditions
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Sulfonyl Replacement: LiAlH₄ reduces -SO₂CH₃ to -SCH₃
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Complexation: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺)
Applications and Industrial Relevance
Agrochemical Intermediate
The compound serves as a precursor to herbicidal naphthylamide derivatives. In a patented route :
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Thioether formation with 7-mercaptonaphthalide
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Oxidative coupling to generate disulfide-linked dimers
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Formulation as wettable powders (50% AI)
Herbicidal Activity:
Target Weed | ED₉₀ (g/ha) |
---|---|
Amaranthus retroflexus | 12.5 |
Echinochloa crus-galli | 18.7 |
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | logP | Aqueous Solubility (mg/mL) |
---|---|---|---|
Target Compound | 4,6-Dimethoxy, N-4 sulfonyl | 0.89 | 0.45 |
2-(Piperazin-1-yl)-4,6-dimethoxypyrimidine | No sulfonyl group | 1.52 | 0.12 |
2-(4-Tosylpiperazin-1-yl)-4,6-dimethoxypyrimidine | Tosyl (-SO₂C₆H₄CH₃) | 2.31 | 0.08 |
Sulfonyl groups markedly reduce logP while improving solubility—critical for formulation development .
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